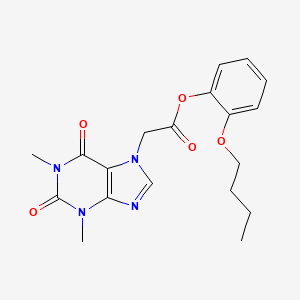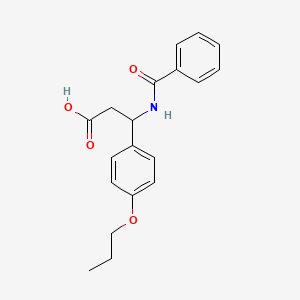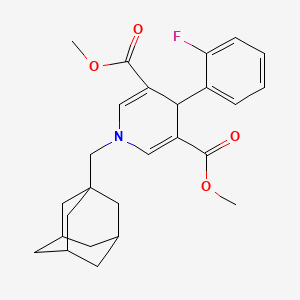![molecular formula C19H20BrNO4 B4299187 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299187.png)
3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
説明
3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as BPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as benzoylphenylureas, which have been studied for their pharmacological properties. In
作用機序
The exact mechanism of action of 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood, but it is believed to act on multiple targets in the brain and body. 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to interact with the dopamine and serotonin systems in the brain, as well as with the hypothalamic-pituitary-adrenal axis and the growth hormone-releasing hormone system. 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may also have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include increased dopamine and serotonin release in the brain, increased growth hormone release from the pituitary gland, improved insulin sensitivity, and decreased oxidative stress and inflammation. 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to improve cognitive function and to have antidepressant and anxiolytic effects.
実験室実験の利点と制限
3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized with high purity and yield. It has been shown to have low toxicity and few side effects in animal models. However, there are also some limitations to the use of 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in laboratory experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not currently approved for human use, so its clinical potential is still uncertain.
将来の方向性
There are several potential future directions for research on 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for depression, anxiety, and substance abuse disorders. Further research is also needed to fully understand the biochemical and physiological effects of 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid and its mechanism of action. Finally, more studies are needed to determine the safety and efficacy of 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in humans, and to explore its potential for clinical use.
科学的研究の応用
3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and endocrinology. In neurology, 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In psychiatry, 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been studied for its antidepressant and anxiolytic effects, as well as its potential to treat substance abuse disorders. In endocrinology, 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to increase the release of growth hormone and to improve insulin sensitivity.
特性
IUPAC Name |
3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-2-10-25-16-8-6-13(7-9-16)17(12-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-9,11,17H,2,10,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPLIGRHTPRUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Bromophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine](/img/structure/B4299109.png)


![methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate](/img/structure/B4299138.png)


![ethyl [5-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299167.png)
![3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299179.png)
![2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid](/img/structure/B4299181.png)
![3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299191.png)
![3-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299196.png)
![ethyl [5-({2-[(4,6-dimethylpyrimidin-2-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299202.png)
![3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4299206.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299212.png)